molecular formula C9H7FO B1345631 5-Fluoro-1-indanone CAS No. 700-84-5

5-Fluoro-1-indanone

Cat. No. B1345631
CAS RN: 700-84-5
M. Wt: 150.15 g/mol
InChI Key: WVPPBVAMKNQXJA-UHFFFAOYSA-N
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Description

5-Fluoro-1-indanone is a chemical compound used in the preparation of precursors for thiosemicarbazones derived from 1-indanones . It has also been used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .


Synthesis Analysis

5-Fluoro-1-indanone has been used to prepare precursors for thiosemicarbazones derived from 1-indanones . It has also been used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-1-indanone is C9H7FO .


Chemical Reactions Analysis

5-Fluoro-1-indanone has been used in the preparation of precursors for thiosemicarbazones derived from 1-indanones . It has also been used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .


Physical And Chemical Properties Analysis

5-Fluoro-1-indanone is a white to yellowish crystalline low melting solid . Its molecular weight is 150.15 g/mol .

Scientific Research Applications

Molecular Structure and Characteristics

5-Fluoro-1-indanone exhibits interesting structural features, with variations in its cyclopentene ring conformation. The molecule consists of two independent structures within the unit, one planar and the other slightly distorted. These structural variations impact its molecular interactions and properties in crystal formations. The molecule exhibits specific C−F and C=O bond lengths, critical for understanding its chemical behavior (Garcia et al., 1995).

Vibrational Spectroscopy

5-Fluoro-1-indanone has been analyzed using infrared (IR) and Raman spectroscopy across different temperatures and states of aggregation. These studies are crucial for understanding the compound's vibrational properties, which can inform its behavior in various applications, particularly in biomedical contexts (Gómez et al., 1999).

Fluorination Reactions

The compound has been used in studies exploring nucleophilic aromatic substitution reactions with fluoride ions. This research is significant for developing methodologies in creating fluoro-substituted compounds, potentially useful in pharmaceutical and biochemical applications (Enas et al., 1993).

Direct α-Fluorination of Ketones

5-Fluoro-1-indanone has been involved in studies focusing on the direct α-fluorination of ketones. This process is essential for synthesizing α-fluoro derivatives of various compounds, a critical step in creating biologically active molecules and pharmaceutical agents (Stavber et al., 2002).

Electrochemical Fluorination

The compound has also been studied in the context of selective electrochemical fluorination, offering insights into effective methods for synthesizing monofluorinated compounds. Such research has implications for developing new materials and chemicals with enhanced properties (Ilayaraja & Noel, 2010).

Synthesis of Derivatives

Research hasfocused on synthesizing derivatives of 5-Fluoro-1-indanone, which are important intermediates in creating pharmaceuticals and biologically active compounds. These derivatives play a crucial role in enhancing the lipophilicity and bioavailability of therapeutic agents, demonstrating the compound's significance in drug development (Prakash et al., 2010).

Epoxidation Reactions

Studies have also been conducted on the epoxidation of homochiral 2-fluoro-2-substituted-1-tetralones and ethyl 2-fluoro-1-indanone-2-carboxylate. These reactions are crucial for understanding the chemical behavior of fluoro-substituted cycloalkanones and their potential applications in organic synthesis and pharmaceutical chemistry (Brown et al., 1995).

Synthesis of 2-Fluoro-1-Naphthols

Another application includes the synthesis of 2-fluoro-1-naphthols from 1-indanones. This process is significant for developing new compounds with potential applications in various industries, including dyes and pharmaceuticals (Cai et al., 2005).

Biological Evaluation

5-Fluoro-1-indanone derivatives have been synthesized and evaluated biologically, highlighting the compound's importance in the development of new therapeutics. This research underscores its potential in medicinal chemistry, particularly in the synthesis of novel pharmaceutical agents (Farquhar et al., 1983).

Safety And Hazards

5-Fluoro-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

For future directions, it is recommended to store 5-Fluoro-1-indanone in a well-ventilated place, keep the container tightly closed, and dispose of the contents/container to an approved waste disposal plant .

properties

IUPAC Name

5-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPPBVAMKNQXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220270
Record name 5-Fluoro-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-indanone

CAS RN

700-84-5
Record name 5-Fluoro-1-indanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-indanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1-indanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-fluorodihydrocinnamoyl chloride (15.4 g) in carbon disulfide (78 ml) was added dropwise to a cold (-5° C.) mixture of aluminium chloride (13.9 g) in carbon disulfide (300 ml) for 30 minutes. During this time and for 30 minutes the mixture was allowed to warm to room temperature (1 hr), then it was heated to reflux (1 hr) and finally the volatiles were removed by distillation under reduced pressure. The residue was dissolved in methylene chloride (400 ml) and washed successively with 10% aqueous sodium hydroxide and water. After drying (magnesium sulfate) and solvent removal in vacuo, 5-fluoroindanone (2 g) was isolated by recrystallisation from hexane.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure used for the preparation of 5-fluoro-1-indanone is that of Olivier and Marechal (E. Bull. Soc. Chim. Fr. (1973) 3092-3095) with modifications. The conversion of the ketone to 7-fluoro-5H-indeno[1,2-b]pyridine followed the general procedure described by Parcell and Hauck (J. Org. Chem. (1963) 28, 3468-3473) for the preparation of 5H-indeno[1,2-b]pyridine from 1-indanone. ##STR122## Aluminum chloride (350 g, 2.62 mol) was covered with 650 mL methylene chloride and, while stirring under nitrogen, a solution of 3-chloropropionyl chloride (400 g, 3.15 mol, 300 mL) in 250 mL methylene chloride was added over 80 min. After 15 min., a solution of fluorobenzene (256 g, 2.66 mol, 250 mL) in 250 mL methylene chloride was added over 1 h 35 min. The reaction mixture was stirred, under nitrogen, at room temperature overnight (ca 18 h). The mixture was then poured onto 2.5 kg ice and transferred to a 4 L separatory funnel. After shaking well, the organic layer was removed and the aqueous portion was extracted with 2×50 mL methylene chloride. The combined organic extracts were washed with 3×200 mL saturated aqueous sodium bicarbonate and 1×200 mL brine, dried (MgSO4), and evaporated to leave an oil which crystallized on cooling. Recrystallization from 2 L hexane gave 325 g (67%). The filtrate was concentrated to 500 mL and cooled to provide another 42 g (9%) of product (46). ##STR123## 3-Chloro-1-(4-fluorophenyl)propanone (46) (366 g, 1.97 mol) and 2.2 L concentrated sulfuric acid were combined in a 5 L flask equipped with a mechanical stirrer and heated over a period of 80 min. to 120° C. and then maintained at that temperature for 30 min. Hydrogen chloride evolution began at about 80° C. The reaction mixture was then cooled to 20° C., poured onto 5 kg of ice in a 22 L flask equipped with a bottom drain and a mechanical stirrer, and extracted with 6×1 L chloroform. The combined extracts were washed with 2×1 L saturated aqueous sodium bicarbonate and 1×1 L brine, dried (MgSO4), and concentrated to leave a dark oil. Distillation gave the ketone, (47) 97.9 g (33%), bp 61°-66° C./0.15-0.2 mm, discolored by some dark material which was carried over during the process. ##STR124## A solution of 5-fluoro-1-indanone (47) (20.2 g, 0.135 mol), p-toluene-sulfonic acid monohydrate (0.015 eq, 390 mg), and piperidine (1.1 eq, 0.148 mol, 15 mL) in 300 mL toluene was refluxed under a Dean-Stark trap for 30 h. The reaction mixture was concentrated and distilled to provide the enamine, (48) 8.6 g (29%); bp 95°-100° C./1.5 mm. ##STR125## A solution of the enamine (8.6 g, 40 mmol) in 10 mL dry DMF was added all at once to a stirred solution of bromopropylamine hydrobromide (1.0 eq, 8.67 g) in 15 mL DMF. The stirred mixture was heated to 100° C. under nitrogen and then kept at that temperature for 4 h. The reaction mixture was poured into 60 mL cold 2N aqueous hydrochloric acid and extracted with 2×50 mL ethyl ether to remove any non-basic material. The aqueous solution was then covered with 50 mL ether, chilled, and basified using concentrated sodium hydroxide. After separating the organic layer, the aqueous portion was extracted with 2×50 mL ether and the combined extracts were washed with 1×50 mL brine, dried (MgSO4), and concentrated to leave 7.8 g of a dark oil. Distillation provided the tetrahydropyridine, 3.46 g (46%); bp 83°-86° C./0.15 mm. ##STR126## A mixture of the tetrahydropyridine (49) (3.19 g, 16.9 mmol), 10 mL xylene, 10 mL nitrobenzene, and 350 mg 10% palladium on carbon was refluxed for 4 h under a Dean-Stark trap under nitrogen. The reaction mixture was then cooled to room temperature and filtered through Celite, washing with ethyl acetate. The filtrate was extracted with 3×20 mL 2N aqueous hydrochloric acid and then the combined extracts were washed with 2×25 mL ethyl ether to remove non-basic material. Basification using solid potassium carbonate resulted in the precipitation of a dark green solid that was collected by filtration and washed well with water. This material 2.3 g (75%), was judged sufficiently pure by NMR to use in the next step. The material can further be purified by chromatography on silica gel using 30% ethyl acetate/hexane to give a yellow solid of (50) mp 80°-84° C.
Quantity
366 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Yield
33%

Synthesis routes and methods III

Procedure details

The procedure used for the preparation of 5-fluoro-1-indanone is that of Olivier and Marechal (E. Bull. Soc., Chim. Fr. (1973) 3092-3095) with modifications. The conversion of the ketone to 7-fluoro-5H-indeno[1,2-b]pyridine followed the general procedure described by Parcell and Hauck (J. Org. Chem. (1963) 28, 3468-3473) for the preparation of 5H-indeno[1,2b]pyridine from 1-indanone. ##STR110## Aluminum chloride (350 g, 2.62 mol) was covered with 650 mL methylene chloride and, while stirring under nitrogen, a solution of 3-chloropropionyl chloride (400 g, 3.15 mol, 300 mL) in 250 mL methylene chloride was added over 80 min. After 15 min., a solution of fluorobenzene (256 g, 2.66 mol, 250 mL) in 250 mL methylene chloride was added over 1 h 35 min. The reaction mixture was stirred, under nitrogen, at room temperature overnight (ca 18 h). The mixture was then poured onto 2.5 kg ice and transferred to a 4 L separatory funnel. After shaking well, the organic layer was removed and the aqueous portion was extracted with 2×50 mL methylene chloride. The combined organic extracts were washed with 3×200 mL saturated aqueous sodium bicarbonate and 1×200 mL brine, dried (MgSO4), and evaporated to leave an oil which crystallized on cooling. Recrystallization from 2L hexane gave 325 g (67%). The filtrate was concentrated to 500 mL and cooled to provide another 42 g ((9%) of product (46). ##STR111## 3-Chloro-1-(4-fluorophenyl)propanone (46) (366 g, 1.97 mol) and 2.2L concentrated sulfuric acid were combined in a 5L flask equipped with a mechanical stirrer and heated over a period of 80 min. to 120° C. and then maintained at that temperature for 30 min. Hydrogen chloride evolution began at about 80° C. The reaction mixture was then cooled to 20° C., poured onto 5 kg of ice in a 22L flask equipped with a bottom drain and a mechanical stirrer, and extracted with 6×1L chloroform. The combined extracts were washed with 2×1L saturated aqueous sodium bicarbonate and 1×1L brine, dried (MgSO4), and concentrated to leave a dark oil. Distillation gave the ketone, (47) 97.9 g (33%), bp (61°-66° C./0.15-0.2 mm, discolored by some dark material which was carried over during the process. ##STR112## A solution of 5-fluoro-1-indanone (47) (20.2 g, 0.135 mol), p-toluene-sulfonic acid monohydrate (0.015 eq, 390 mg), and piperidine (1.1 eq, 0.148 mol. 15 mL) in 300 mL toluene was refluxed under a Dean-Stark trap for 30 h. The reaction mixture was concentrated and distilled to provide the enamine, (48) 8.6 g (29%); bp 95°-100° C./1.5 mm. ##STR113## A solution of the enamine (8.6 g, 40 mmol) in 10 mL dry DMF was added all at once to a stirred solution of bromopropylamine hydrobromide (1.0 eq, 8.67 g) in 15 mL DMF. The stirred mixture was heated to 100° C. under nitrogen and then kept at that temperature for 4 h. The reaction mixture was poured into 60 mL cold 2N aqueous hydrochloric acid and extracted with 2×50 mL ethyl ether to remove any non-basic material. The aqueous solution was then covered with 50 mL ether, chilled, and basified using concentrated, sodium hydroxide. After separating the organic layer, the aqueous portion was extracted with 2×50 mL ether and the combined extracts were washed with 1×50 mL brine, dried (MgSO4), and concentrated to leave 7.8 g of a dark oil. Distillation provided the tetrahydropyridine, 3.46 g (46%); bp 83°-86° C./0.15 mm. ##STR114## A mixture of the tetrahydropyridine (49) (3.19 g, 16.9 mmol), 10 mL xylene, 10 mL nitrobenzene, and 350 mg 10% palladium on carbon was refluxed for 4 h under a Dean-Stark trap under nitrogen. The reaction mixture was then cooled to room temperature and filtered through Celite, washing with ethyl acetate. The filtrate was extracted with 3×20 mL 2N aqueous hydrochloric acid and then the combined extracts were washed with 2×25 mL ethyl ether to remove non-basic material. Basification using solid potassium carbonate resulted in the precipitation of a dark green solid that was collected by filtration and washed well with water. This material 2.3 g (75%), was judged sufficiently pure by NMR to use in the next step. The material can further be purified by chromatography on silica gel using 30% ethyl acetate/hexane to give a yellow solid of (50) mp 80°-84° C.
Quantity
366 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
reactant
Reaction Step Two
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Five
[Compound]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

3-(3-Fluorophenyl)propanoic acid (I-78b: 2.0 gm, 11.8 mmol) was cyclized with chlorosulfonic acid (20 mL) to afford the crude product. Purification by column chromatography on silica gel (10% ethyl acetate in hexane), afforded 1.2 g of the product (70.5% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
70.5%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1-indanone
Reactant of Route 2
5-Fluoro-1-indanone
Reactant of Route 3
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5-Fluoro-1-indanone
Reactant of Route 4
5-Fluoro-1-indanone
Reactant of Route 5
5-Fluoro-1-indanone
Reactant of Route 6
5-Fluoro-1-indanone

Citations

For This Compound
24
Citations
JG Garcia, JD Enas, HF VanBrocklin… - … Section C: Crystal …, 1995 - scripts.iucr.org
There are two independent molecules in the asym-metric unit of 5-fluoro-1-indanone (1), C9H7FO. The cyclopentene ring is planar in one of the molecules and slightly distorted into an …
Number of citations: 3 scripts.iucr.org
MF Gómez, AN Rascón, TP Ruiz, MPF Liencres - Vibrational spectroscopy, 1999 - Elsevier
… The IR and Raman spectra of 5-fluoro-1-indanone have been measured at different temperatures and states of aggregation. A preliminary assignment of the fundamentals is proposed. …
Number of citations: 1 www.sciencedirect.com
S Sebastian, S Sylvestre, N Sundaraganesan… - Heliyon, 2022 - cell.com
The objective of the present study is focused to elucidate the structure of potential anti-Alzheimer's compound 5,6-Dimethoxy-1-indanone (5,6-DMI) and study its binding interaction …
Number of citations: 3 www.cell.com
ME Caputto, LE Fabian, D Benítez, A Merlino… - Bioorganic & medicinal …, 2011 - Elsevier
In the present work, we synthesized a series of thiosemicarbazones derived from 1-indanones with good anti-Trypanosoma cruzi activity. Most of them displayed remarkable …
Number of citations: 84 www.sciencedirect.com
JH Botkin, DA Forsyth, DJ Sardella - Journal of the American …, 1986 - ACS Publications
… prepared by reaction of either 5-fluoro-1indanone or … Preparation of 5-fluoro-1 -indanone-2,2-d2 was accomplished by exchange inrefluxing dioxane/D2D catalyzed by K2C03. Similar …
Number of citations: 23 pubs.acs.org
L Ouyang, Y Xia, J Liao, R Luo - European Journal of Organic …, 2020 - Wiley Online Library
… To further explore the practicability of this reductive amination, various aliphatic ketones, such as cyclopropyl methyl ketone, phenylacetone, 2-norbornanone, 5-fluoro-1-indanone, (4-…
CA Jakober, MJ Charles, MJ Kleeman… - Analytical …, 2006 - ACS Publications
… b Gas phase corrected for recovery of 5-fluoro-1-indanone and particle phase corrected for recovery of 8-fluoro-1-benzosuberone. c Compound identity is tentative due to lack of an …
Number of citations: 75 pubs.acs.org
S Sakami, K Kawai, M Maeda, T Aoki, H Fujii… - Bioorganic & medicinal …, 2008 - Elsevier
… To a solution of 5-fluoro-1-indanone (11c) (10.0 g, 66.6 mmol) in MeOH (200 mL) was … dried over Na 2 SO 4 and concentrated to give 5-fluoro-1-indanone oxime (12c) (12.5 g), which …
Number of citations: 27 www.sciencedirect.com
N Li, Y Wang, H Yang, Z He - Synlett, 2020 - thieme-connect.com
… 21 Analytical Data for O-(diphenylphosphinoyl)-5-fluoro-1-indanone oxime (3b) White solid (164 mg, 90%); mp 171–174 C. H NMR (400 MHz, CDCl 3 ): δ = 7.89 (ddd, J = 12.3, 8.3, 1.4 …
Number of citations: 2 www.thieme-connect.com
A Jimenez-Almarza, D Diez-Iriepa, M Chioua… - Bioorganic …, 2019 - Elsevier
… Following the general method, a mixture of 5-fluoro-1-indanone (12) (75.1 mg, 0.5 mmol), N-methylhydroxylamine hydrochloride (83.5 mg, 1 mmol), NaOAc (82 mg, 1 mmol) and Na 2 …
Number of citations: 9 www.sciencedirect.com

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